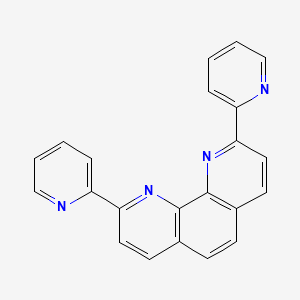

2,9-Di(pyridin-2-yl)-1,10-phenanthroline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,9-dipyridin-2-yl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4/c1-3-13-23-17(5-1)19-11-9-15-7-8-16-10-12-20(18-6-2-4-14-24-18)26-22(16)21(15)25-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPZXFSSFAIVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=N5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478533 | |

| Record name | 2,9-Di(pyridin-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773883-32-2 | |

| Record name | 2,9-Di(pyridin-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of 1,10 Phenanthroline Derivatives As Ligands in Coordination Chemistry

1,10-Phenanthroline (B135089) (phen) and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. researchgate.netwikipedia.org As a bidentate, N,N-chelating ligand, the rigid, planar structure of phenanthroline allows it to form stable five-membered rings with metal centers. researchgate.net This fundamental property has made phen-based ligands ubiquitous in numerous chemical applications. researchgate.netchim.it

The versatility of the phenanthroline scaffold lies in the ease with which it can be functionalized at various positions (such as 2,9-, 3,8-, 4,7-, and 5,6-), allowing for the systematic tuning of the steric and electronic properties of the resulting ligands. rsc.org Such derivatization can lead to significant changes in the photophysical properties, like UV-vis absorption and fluorescence, of the ligand and its metal complexes. rsc.org This tunability is central to their use in applications ranging from chemosensors for detecting cations and anions to components in supramolecular assemblies. rsc.orguncw.edu

Complexes formed with phenanthroline derivatives have been investigated for their potential in diverse areas, including medicinal chemistry, where they can interact with DNA, and electrochemistry, where they serve as electrocatalysts for reactions like oxygen reduction and carbon dioxide reduction. researchgate.net The inherent stability and rich electrochemical and photophysical behavior of metal-phenanthroline complexes have established them as a vital class of building blocks for constructing functional molecular systems. researchgate.netchemicalbook.com

Unique Structural and Electronic Features of 2,9 Di Pyridin 2 Yl 1,10 Phenanthroline As a Tetradentate Ligand

2,9-Di(pyridin-2-yl)-1,10-phenanthroline (dpp) is distinguished by its highly preorganized structure, designed for specific metal ion coordination. uncw.edu The molecule consists of a rigid 1,10-phenanthroline (B135089) core with two pyridin-2-yl groups attached at the 2 and 9 positions. This arrangement creates a tetradentate ligand, meaning it can bind to a metal center with four donor nitrogen atoms. researchgate.netnih.gov The synthesis of dpp can be achieved via a Stille coupling reaction between 2,9-dichloro-1,10-phenanthroline (B1330746) and 2-(tri-n-butylstannyl)pyridine. researchgate.netnih.gov

A key feature of dpp is that the rigid phenanthroline backbone prevents rotation around the central C(sp²)-C(sp²) bond, which favors tetradentate coordination. researchgate.net When dpp coordinates to a metal ion like Ruthenium(II), it typically occupies the equatorial plane of the complex. researchgate.netnih.gov However, this coordination is not perfectly planar. X-ray structure analysis of Ru(II) complexes reveals considerable distortion from an ideal square planar geometry, with the internal N-Ru-N angles showing significant deviation. researchgate.netnih.govnih.gov This distortion is an intrinsic feature of the ligand's bite angle and steric profile.

The electronic properties of dpp complexes are highly tunable. For instance, in a [Ru(dpp)(L)₂]²⁺ type complex, the electronic absorption and redox potentials can be systematically altered by changing the axial ligands (L). nih.govnih.gov The lowest energy electronic transition is sensitive to the electron-donating or withdrawing nature of these axial groups. nih.gov While the ligand itself can be used in fluorescent sensing, its ruthenium complexes are often nonemissive, which is thought to be a consequence of the structural distortions promoting non-radiative decay pathways. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₂H₁₄N₄ |

| Molecular Weight | 334.38 g/mol |

| CAS Number | 773883-32-2 nih.gov |

| Appearance | White to light yellow crystalline powder chemicalbook.com |

| Coordination Mode | Tetradentate N,N,N,N researchgate.net |

Overview of Key Research Areas and Applications of Dpp

Direct Synthesis of this compound

The direct synthesis of the dpp ligand has been achieved through several cross-coupling strategies, with the Stille coupling being a prominent and effective method.

The most widely reported and efficient synthesis of this compound is achieved through a palladium-catalyzed Stille cross-coupling reaction. researchgate.netnih.gov This method involves the reaction of a 2,9-dihalogenated-1,10-phenanthroline, typically 2,9-dichloro-1,10-phenanthroline (B1330746), with an organostannane reagent such as 2-(tri-n-butylstannyl)pyridine. researchgate.netnih.gov

The reaction is generally carried out in a high-boiling point solvent like toluene (B28343) at elevated temperatures. chemicalbook.com A common catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0). chemicalbook.com This synthetic route has been shown to produce the desired tetradentate ligand in good yields, with reports of up to 62%. researchgate.netnih.gov The use of Schlenk techniques and an inert atmosphere is necessary to ensure the stability of the catalyst and reagents. chemicalbook.com The starting material, 2,9-dichloro-1,10-phenanthroline, is accessible from 1,10-phenanthroline (B135089) through a multi-step synthesis. researchgate.netchemicalbook.com

While Stille coupling is a preferred method, other synthetic strategies have been explored for phenanthroline derivatization. General methods for creating 2,9-disubstituted phenanthrolines include the reaction of 1,10-phenanthroline with alkyl- or aryl-lithium reagents, followed by hydrolysis and re-aromatization. researchgate.net

In the context of creating functionalized analogues, different coupling reactions have been investigated. For the synthesis of di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines, researchers explored various routes, including palladium-catalyzed amination and classical nucleophilic aromatic substitution, but found them to be inefficient for their specific system. rsc.org They ultimately achieved success using a copper-catalyzed amination reaction between bromo-derivatives of 1,10-phenanthroline and di(pyridin-2-yl)amine. rsc.org This highlights that the choice of synthetic methodology is highly dependent on the specific functional group being introduced, with some routes being more favorable than others due to factors like catalyst poisoning by chelating reagents or low reactivity. rsc.org

Table 1: Comparison of Synthetic Routes for dpp and its Derivatives

| Method | Precursors | Catalyst/Reagents | Typical Yield | Notes |

|---|---|---|---|---|

| Stille Coupling | 2,9-Dichloro-1,10-phenanthroline, 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | 62% researchgate.netnih.gov | Well-established and efficient method for unsubstituted dpp. researchgate.netnih.gov |

| Copper-Catalyzed Amination | Bromo-1,10-phenanthroline, Di(pyridin-2-yl)amine | Copper catalyst | Good rsc.orgnih.gov | Effective for introducing amino moieties where Pd-catalysis is inefficient. rsc.org |

| Organolithium Addition | 1,10-Phenanthroline, Alkyl/Aryl-lithium | MnO₂ (re-aromatization) | Good researchgate.net | General method for introducing alkyl or aryl groups at the 2,9-positions. researchgate.net |

Strategies for Derivatization and Functionalization of the dpp Backbone

The functionalization of the dpp ligand is crucial for modulating its properties and those of its corresponding metal complexes. Substituents can be introduced onto either the phenanthroline core or the peripheral pyridyl rings.

Various functional groups have been successfully incorporated into the phenanthroline framework to create tailored ligands.

Nitrophenyl Groups: A nitrophenyl group has been introduced into the backbone of a dpp-type ligand via an imidazole (B134444) bridge. researchgate.net This modification was achieved to create a pH-sensitive ruthenium complex that could act as a water oxidation catalyst. researchgate.net

Aryl Groups: The synthesis of 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives has been reported. nih.gov These ligands were designed to interact with G-quadruplex DNA structures and showed potential as anticancer agents. nih.gov

Di(pyridin-2-yl)amine (dpa): The dpa moiety, itself a chelating unit, has been attached to the 1,10-phenanthroline core at various positions. rsc.orgnih.gov The synthesis was accomplished through a copper-catalyzed amination from bromo derivatives of 1,10-phenanthroline and dpa, creating ditopic ligands capable of forming dinuclear metal complexes. rsc.orgnih.gov

The position of substituents on the phenanthroline core significantly influences the resulting complex's properties. A clear example is the synthesis of di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines, where the dpa group was strategically placed at the 3, 4, or 5-positions of the phenanthroline ring. rsc.orgnih.gov This positional variation allows for a systematic study of how the linker position affects the properties of supramolecular photocatalysts. rsc.org The synthesis of these distinct isomers enables fine-tuning of the electronic communication and spatial arrangement within multinuclear metal complexes. rsc.orgnih.gov

Table 2: Positional Isomers of dpa-Substituted Phenanthrolines

| Compound Name | Substituent | Position on Phenanthroline Core | Synthetic Method | Reference |

|---|---|---|---|---|

| Phen-3NPy₂ | di(pyridin-2-yl)amine | 3 | Copper-catalyzed amination | rsc.orgnih.gov |

| Phen-4NPy₂ | di(pyridin-2-yl)amine | 4 | Copper-catalyzed amination | rsc.orgnih.gov |

| Phen-5NPy₂ | di(pyridin-2-yl)amine | 5 | Copper-catalyzed amination | rsc.orgnih.gov |

The derivatization of the dpp backbone has a profound impact on its coordination chemistry. The rigid phenanthroline unit in dpp preorganizes the four nitrogen donors for tetradentate coordination, which leads to the formation of highly stable metal complexes. uncw.eduresearchgate.net

Functionalization allows for the precise tuning of the electronic and photophysical properties of the resulting metal complexes. For example, in ruthenium complexes where dpp occupies the equatorial plane, the introduction of different 4-substituted pyridines in the axial positions systematically alters the energy of the metal-to-ligand charge transfer (MLCT) electronic transition and the complex's oxidation potential. nih.gov The MLCT absorption maximum was varied from 516 nm to 580 nm by changing the substituent from an electron-withdrawing CF₃ group to an electron-donating NMe₂ group. nih.gov

Similarly, the addition of a nitrophenyl group to a dpp-based ligand resulted in a significant new absorption band in the UV-vis spectrum under specific pH conditions. researchgate.net In the case of the dpa-substituted phenanthrolines, the position of the dpa group was found to influence the structural, optical, and electrochemical properties of the resulting Ru(II)-Pd(II) dinuclear complexes. nih.gov This demonstrates that strategic functionalization not only modifies the ligand itself but also provides a powerful tool to control the behavior of the final metal-ligand assembly.

General Principles of dpp Chelation and Coordination Modes (N4 Tetradentate Ligand)

This compound, commonly abbreviated as dpp, is a highly preorganized tetradentate ligand. uncw.edu This means that the ligand is already in a favorable conformation for binding to a metal ion even in its free state. uncw.edu It coordinates to a central metal atom through its four nitrogen donor atoms, classifying it as an N4 tetradentate ligand. nih.govwikipedia.org The structure of dpp features a rigid aromatic backbone derived from 1,10-phenanthroline, with two pyridyl groups attached at the 2 and 9 positions. uncw.eduacs.org

The chelation of dpp to a metal ion involves the formation of five-membered chelate rings, a feature that favors complexation with metal ions of a specific size, particularly those with an ionic radius around 1.0 Å. acs.org The rigidity of the dpp ligand enhances its selectivity for certain metal ions. acs.org The four nitrogen donors of the dpp ligand can coordinate to a metal center in a single plane, leading to a square planar arrangement in the equatorial plane of an octahedral complex. researchgate.net However, the coordination can also be distorted depending on the size and coordination preferences of the metal ion. acs.orgresearchgate.net For instance, with smaller ions like Zinc(II), each of the two dpp ligands may have one non-coordinated pyridyl group. nih.govresearchgate.net In contrast, with larger ions like Bismuth(III), the dpp ligand's four nitrogen donors, along with other ligands, can form an eight-coordinate complex. nih.govresearchgate.net

Tetradentate ligands like dpp can be classified based on the topology of their donor atoms, with common forms being linear, ring, or tripodal. wikipedia.org Dpp falls into the category of linear (or sequential) tetradentate ligands, where the donor atoms are arranged in a chain. wikipedia.org

Ruthenium(II) Complexes of dpp

The coordination chemistry of dpp with Ruthenium(II) has been extensively studied, leading to the development of complexes with interesting photochemical properties and catalytic activities. nih.govnih.govnih.gov

Synthesis and Characterization of Ru(II)-dpp Species

The synthesis of Ru(II)-dpp complexes typically involves the reaction of a suitable ruthenium precursor, such as RuCl₃·xH₂O or [Ru(p-cymene)Cl(μ-Cl)]₂, with the dpp ligand. researchgate.netmdpi.com Often, these syntheses result in octahedral complexes where the dpp ligand occupies the four equatorial positions, and two other monodentate ligands occupy the axial sites. nih.govresearchgate.net For example, the complex Ru(dpp)(pic)₂₂ (where pic is 4-picoline) is a well-established example of a Ru(II)-dpp species. nih.govacs.org

Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques. mdpi.comnih.gov

Mass Spectrometry (ESI-MS): This technique helps in determining the mass-to-charge ratio of the complex, confirming its composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the coordinated ligands. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of Ru(II)-dpp complexes typically show intense metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.govacs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths and angles. researchgate.netnih.gov

Coordination Geometry and Structural Distortions (e.g., N-Ru-N angles)

Ruthenium(II) complexes commonly adopt a distorted octahedral geometry. frontiersin.orgrsc.org In Ru(II)-dpp complexes where dpp acts as an equatorial ligand, the coordination geometry around the ruthenium center is often distorted from a perfect octahedron. researchgate.net An X-ray structure analysis of a related diimidazoyl system indicated considerable distortion from square planar geometry in the equatorial plane. researchgate.net

The reactivity and properties of transition metal coordination compounds are significantly influenced by the environment around the coordination sphere. nih.govnih.gov Even with identical coordination geometries, differences in supporting ligands can affect reactivity. nih.govnih.gov In octahedral complexes, the angles between the ruthenium-bonded atoms are a key indicator of the degree of distortion. For instance, in some facial (fac) ruthenium complexes, the angles between Ru-bonded atoms can be around 93-94°. nih.gov For Ru(II) complexes used in water oxidation, a larger O-Ru-O angle (greater than 123.1°) has been suggested to be critical for catalytic activity, as it allows for the necessary additional coordination in the equatorial plane during the catalytic cycle. ucsd.edu

Influence of Axial Ligands on Coordination Environment

The nature of the axial ligands plays a crucial role in modulating the electronic, photochemical, and catalytic properties of Ru(II)-dpp complexes. nih.govnih.govfrontiersin.org By systematically varying the axial ligands, it is possible to fine-tune the properties of the resulting complex. nih.gov

For example, in a series of Ru(II) water oxidation catalysts based on a tetradentate equatorial ligand similar to dpp, two 4-substituted pyridines were used as axial ligands. nih.gov The introduction of electron-donating amino groups or bulky t-butyl groups on these axial pyridines was examined for its effect on catalytic activity. nih.gov Similarly, replacing the axial pyridines with more electron-donating N-methylimidazoles was explored to potentially stabilize higher oxidation states of the ruthenium center. nih.gov The electronic and steric properties of axial ligands can cause distortions in the geometry of the complexes and influence their reactivity. ucsd.edunih.govfrontiersin.org

Design of Water Oxidation Catalysts based on Ru(dpp)

Ruthenium complexes, including those with the dpp ligand, have emerged as promising catalysts for water oxidation, a key reaction for artificial photosynthesis and the production of hydrogen fuel. nih.govnih.govacs.orgpnas.org The complex [Ru(dpp)pic₂]²⁺ is a well-known prototype for such catalysts. nih.govnih.gov

The catalytic mechanism for water oxidation by these Ru(dpp)-based complexes is thought to proceed through a seven-coordinated [Ru(IV)(O)]²⁺ intermediate. nih.govnih.gov This involves a 2e⁻/2H⁺ process from a [RuII]²⁺ species. nih.govacs.org The design of more efficient catalysts often focuses on modifying the ligand framework to enhance stability and catalytic turnover numbers (TON) and turnover frequencies (TOF). nih.govacs.orgpnas.org For instance, a derivative of dpp was synthesized with a pH-sensitive imidazole bridge, which had a pronounced effect on the photophysical properties of the resulting ruthenium complex. nih.govacs.org Despite this modification, the catalytic activity was found to be similar to the parent Ru(dpp) complex, suggesting that the modification did not significantly influence the catalytic Ru-center. nih.govacs.org

| Catalyst | Oxidant | Turnover Number (TON) | Turnover Frequency (TOF) / Oxygen Production Rate (OPR) | Reference |

|---|---|---|---|---|

| [Ru(bda)(ptz)₂] | Ce(IV) | > 55,400 | 286 s⁻¹ (OPR) | pnas.org |

| [Ru(tda-κ-N3O)(py)₂] | Not Specified | Not Specified | 8000 s⁻¹ (TOF) | ucsd.edu |

| [Ru(bda)(isoquinoline)₂] | Not Specified | Not Specified | > 300 s⁻¹ (TOF) | ucsd.edu |

Copper(I) and Copper(II) Complexes of dpp and its Derivatives

The dpp ligand and its derivatives also form stable complexes with both Copper(I) and Copper(II) ions. researchgate.netnih.gov The steric and electronic properties of the ligand influence the geometry and reactivity of the resulting copper complexes.

The coordination of dpp with a copper center can result in a square planar geometry, with two other ligands, such as perchlorate (B79767) anions, binding at the trans positions to the dpp plane. researchgate.net The syntheses, crystal structures, and electronic absorption spectra of copper(I) and copper(II) complexes of 2,9-diphenyl-1,10-phenanthroline (B1589507), a derivative of dpp, have been reported. nih.gov The [Cu(dpp)₂]⁺ complex exhibits a distorted tetrahedral geometry, while the [Cu(dpp)₂]²⁺ complex has a flattened tetrahedral geometry. nih.gov

Derivatives of 1,10-phenanthroline are known to form copper complexes with interesting properties and potential applications. For instance, mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline have been shown to possess square-based pyramidal coordination geometry and exhibit DNA binding and cleavage activity. nih.gov The steric hindrance of the ligands plays a significant role in their interaction with biological macromolecules. nih.gov Furthermore, homoleptic copper(I) complexes with sterically demanding phenanthroline ligands are known for their luminescence properties, which are influenced by the steric strain around the copper ion. acs.org

| Complex | Copper Oxidation State | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(dpp)₂ | Cu(I) | Distorted tetrahedral | nih.gov |

| Cu(dpp)₂₂ | Cu(II) | Flattened tetrahedral | nih.gov |

| Cu(L1)(2,9-dmp)₂ (L1 = diethylenetriamine) | Cu(II) | Square-based pyramidal | nih.gov |

| Cu(L3)(2,9-dmp)₂ (L3 = di(2-picolyl)amine) | Cu(II) | Square-based pyramidal | nih.gov |

Complexation with Copper Centers

The complexation of 2,9-di(aryl)-1,10-phenanthroline ligands with copper ions typically results in the formation of homoleptic 2:1 ligand-to-metal complexes. nih.gov The synthesis of both copper(I) and copper(II) complexes with derivatives like 2,9-diphenyl-1,10-phenanthroline has been reported. nih.gov For instance, the reaction of [Cu(NCCH₃)₄]BF₄ with stoichiometric amounts of dpp derivatives readily yields the corresponding copper complexes. acs.org

Studies have explored the synthesis of various substituted dpp copper(I) complexes, including those with di(4-methoxyphenyl), di(4-hydroxyphenyl), di(4-methoxy-3-methylphenyl), and di(4-hydroxy-3-methylphenyl) groups on the phenanthroline core. nih.gov These are typically isolated as PF₆⁻ salts. nih.gov The strong tendency of dpp to form stable bis-ligated complexes is highlighted by attempts to synthesize mixed-ligand species; for example, an effort to create [Cu(dpp)(DPEphos)]BF₄ resulted instead in the formation of the red crystalline [Cu(dpp)₂]BF₄. acs.org While originally designed for chelating ruthenium, the tetradentate dpp ligand has also been shown to effectively coordinate with copper(II) centers. researchgate.net

Structural Characterization of Cu-dpp Complexes (e.g., square planar)

The structural characterization of copper complexes with dpp and its derivatives reveals distinct coordination geometries depending on the oxidation state of the copper center.

For copper(I) complexes, such as [Cu(dpp)₂]⁺, the coordination geometry is best described as distorted tetrahedral with approximate C₂ symmetry. nih.gov This structure is significantly influenced by interligand π-stacking interactions between the phenyl groups of one ligand and the phenanthroline moiety of the other. nih.gov In the ground state, Cu(I) diimine complexes typically exhibit a pseudo-tetrahedral D₂d symmetry. osti.gov

In contrast, the copper(II) complex [Cu(dpp)₂]²⁺ adopts a geometry that is best described as flattened tetrahedral, with approximate D₂ symmetry. nih.gov In this case, there are no significant interligand π-stacking interactions observed in the crystal structure. nih.gov Other research has shown that the dpp ligand can coordinate to a copper(II) center in a square planar fashion, with two perchlorate anions binding at the trans positions relative to the dpp plane. researchgate.net Upon photoexcitation, Cu(I) complexes undergo a formal oxidation to Cu(II), leading to a structural flattening from a pseudo-tetrahedral to a D₂ square-planar geometry. osti.gov

| Complex | Formula | Crystal System | Space Group | Coordination Geometry |

|---|---|---|---|---|

| Cu(dpp)₂ | C₄₈H₃₂CuF₆N₄P | Monoclinic | P2₁/c | Distorted Tetrahedral |

| Cu(dpp)₂₂ | C₄₈H₃₂Cl₂CuN₄O₈ | Triclinic | P1̅ | Flattened Tetrahedral |

Photoredox Active Copper(I) Complexes with Di(aryl)-1,10-phenanthroline Ligands

Copper(I) complexes featuring 2,9-di(aryl)-1,10-phenanthroline ligands have demonstrated significant potential as photoredox catalysts. nih.gov These complexes are effective in promoting reactions such as atom-transfer radical-addition (ATRA). nih.govresearchgate.net The catalytic activity is notably dependent on the wavelength of light used for excitation. nih.govresearchgate.net

Research has shown that for catalysis to occur, the excitation wavelength must be appropriate to populate the LUMO+1 or LUMO+2 orbitals of the complex. nih.govresearchgate.net Excitation directly into the LUMO does not result in any observable catalytic activity. nih.govresearchgate.net A proposed mechanism for the photoredox catalytic cycle has been developed based on these findings. nih.gov The efficiency of these catalysts can be influenced by the substituents on the aryl rings; for example, methoxy-substituted phenanthroline-based copper photocatalysts provided excellent yields in the ATRA of tetrabromomethane onto styrene (B11656), whereas related phenol-substituted complexes were poor catalysts. researchgate.net The presence of bulky, sterically challenging groups at the 2 and 9 positions of the phenanthroline ligand is crucial for promoting favorable excited-state properties required for photoredox applications. acs.org

Palladium(II) Dinuclear Complexes involving dpp Derivatives

The versatility of dpp-type ligands extends to the construction of multinuclear complexes. By functionalizing the 1,10-phenanthroline core with additional chelating units, dpp derivatives can act as bridging ligands to form heterodinuclear systems, such as those containing both ruthenium(II) and palladium(II) centers.

Synthesis and Structural Elucidation of Ru(II)-Pd(II) Systems

Dinuclear Ru(II)-Pd(II) complexes have been synthesized using ditopic ligands derived from 1,10-phenanthroline. chemrxiv.orgnih.gov These ligands incorporate a di(pyridin-2-yl)amine (dpa) chelating unit at various positions on the phenanthroline ring. chemrxiv.orgnih.gov The synthesis is a stepwise process where the phenanthroline core is first complexed with a ruthenium precursor, such as cis-Ru(bpy)₂Cl₂, followed by the coordination of the pendant dpa unit to a palladium(II) source like Pd(MeCN)₂Cl₂. chemrxiv.org

This stepwise approach yields the target heterodinuclear complexes, such as (bpy)₂Ru(Phen-NPy₂)PdCl₂₂, in high yields of 85–90%. chemrxiv.org The structural arrangement, with Ru(II) bound to the phenanthroline site and Pd(II) coordinated to the dpa moiety, has been unequivocally established through NMR spectroscopy and single-crystal X-ray analysis. chemrxiv.orgnih.gov

Bridging Ligand Architectures and Metal-Metal Interactions

In the Ru(II)-Pd(II) systems, the di(pyridin-2-yl)amino-substituted 1,10-phenanthroline acts as a bridging ligand, effectively connecting the two distinct metal centers. chemrxiv.orgnih.gov The architecture is defined by the selective coordination of the phenanthroline unit to ruthenium and the dpa unit to palladium. chemrxiv.orgnih.gov The position of the dpa substituent on the phenanthroline ring (e.g., at the 3, 4, or 5 position) influences the structural, optical, and electrochemical properties of the resulting dinuclear complex. chemrxiv.orgnih.gov While these specific systems are designed to bring two catalytic centers into proximity, the degree of direct metal-metal interaction is dependent on the linker's geometry. In other dinuclear palladium complexes, factors such as π-π stacking interactions between ancillary ligands have been shown to shorten the distance between metal centers, enabling metal-metal interactions. nih.gov The design of the bridging ligand is therefore a critical parameter for tuning the properties and reactivity of bimetallic complexes. rsc.org

Lanthanide(III) Complexes of dpp

The interaction of the dpp ligand with the lanthanide series of ions reveals specific coordination behaviors and selectivity trends, driven largely by the decreasing ionic radii across the series.

The complexation of this compound with trivalent lanthanide ions has been investigated using various spectroscopic and computational methods. Formation constants for these complexes are typically determined by monitoring the intense π-π* transitions in the absorption spectra of dpp solutions upon addition of the metal ion. nih.govresearchgate.net Studies show that dpp generally acts as a tetradentate ligand, forming stable complexes with Ln(III) ions.

Density Functional Theory (DFT) and Molecular Mechanics (MM) calculations have been employed to model the structures of these complexes, typically as [Ln(dpp)(H₂O)₅]³⁺. nih.govresearchgate.net These computational analyses provide insights into the coordination geometry and the strain energy associated with fitting the lanthanide ion into the ligand's binding pocket. The results from DFT calculations for [Ln(dpp)(H₂O)₅]³⁺ complexes show good agreement with structures generated by MM, lending confidence to the accuracy of the predicted geometries. nih.govresearchgate.net

The dpp ligand exhibits a distinct selectivity pattern for lanthanide(III) ions based on ionic size. nih.gov When plotting the logarithm of the formation constant (log K₁) against the inverse of the ionic radius (1/r⁺) for eight-coordinate ions, a peak is observed at Samarium(III) (Sm³⁺). nih.govresearchgate.net For lanthanide ions larger than Sm³⁺, there is a steady increase in complex stability from Lanthanum(III) to Samarium(III). nih.gov For ions smaller than Sm³⁺, the stability constant decreases slightly towards the end of the series at Lutetium(III). nih.gov

This selectivity can be explained by the concept of preorganization, where the ligand's structure is ideally suited for a metal ion of a specific size. Molecular mechanics calculations of the strain energy (ΣU) for the [Ln(dpp)(H₂O)₅]³⁺ series predicted a minimum in strain energy at Promethium(III) (Pm³⁺), which is adjacent to Sm³⁺ in the lanthanide series. nih.govresearchgate.net This suggests that the dpp ligand cavity provides an optimal fit for lanthanides in the middle of the series. The enhanced selectivity of dpp for Sm(III) over Gadolinium(III) is of particular interest, as Sm(III) has an ionic radius very close to Americium(III), suggesting potential applications in nuclear waste separation. acs.org

| Metal Ion | log K₁ Trend | Key Finding |

|---|---|---|

| La(III) to Sm(III) | Increasing stability | Favored complexation with increasing ionic size match. nih.gov |

| Sm(III) | Peak stability | Considered the optimal size for the dpp ligand cavity. nih.govresearchgate.net |

| Sm(III) to Lu(III) | Slightly decreasing stability | Smaller ions result in increased strain within the complex. nih.gov |

Europium(III) has been a particular focus of study due to the luminescent properties of its complexes. The dpp ligand forms well-organized 2:1 complexes with Eu(III), with the general formula [Eu(dpp)₂(S)]ⁿ⁺, where S can be a solvent molecule like water or a counter-ion. acs.orgnih.gov

X-ray analysis and ¹H NMR studies of these Europium(III) complexes indicate that they possess C₂v symmetry. acs.orgnih.gov The luminescent properties of these complexes are sensitive to their immediate coordination environment. For instance, the lifetime of the Eu(⁵D₀) excited state for Eu(dpp)₂(H₂O)₃ is shorter than that of Eu(dpp)₂(CF₃SO₃)₂, which is attributed to the quenching effect of the coordinated water molecule's O-H oscillators. acs.orgnih.gov Despite this, the complexes demonstrate considerable stability and retain most of their luminescent character even in the presence of a large excess of water. acs.orgnih.gov

Thermodynamics and Kinetics of Metal-Ligand Binding (Formation Constants, Chelation Effects)

The thermodynamics of metal-ligand binding for this compound (DPP) have been quantified through the determination of formation constants (also known as stability constants, K₁) for various metal ions in aqueous solution. nih.govresearchgate.net These constants are typically determined by monitoring changes in the UV/Vis absorption spectra of the ligand as a function of metal ion concentration. nih.govresearchgate.netuncw.edu The high degree of preorganization of the DPP ligand, meaning its conformation in the free state is already suitable for metal binding, contributes to the high stability of its metal complexes. uncw.edu

The chelation effect of the tetradentate DPP ligand leads to the formation of very stable complexes with several metal ions. uncw.edu The stability of these complexes is dependent on the ionic radius and charge of the metal ion. uncw.edu For instance, DPP exhibits high selectivity for cadmium(II), with a reported logarithm of the formation constant (log K₁) of 12.21. uncw.edu It also forms a very stable complex with bismuth(III), having a log K₁ of 15.72. uncw.edu The formation constants for a range of lanthanide(III) ions have also been systematically studied, showing a peak in stability at Sm(III). nih.govresearchgate.net

The table below summarizes the reported formation constants for DPP with various metal ions.

| Metal Ion | log K₁ |

| Cd(II) | 12.21 |

| Bi(III) | 15.72 |

Table 1: Experimentally determined logarithm of the formation constants (log K₁) for metal complexes of this compound in aqueous solution. uncw.edu

The significant stability of these complexes underscores the powerful chelation effect derived from the simultaneous coordination of the four nitrogen donor atoms of the DPP ligand to a metal center. This property is central to its applications in areas such as fluorescent sensing and chelation therapy. uncw.edu

Spectroscopic and Photophysical Investigations of 2,9 Di Pyridin 2 Yl 1,10 Phenanthroline Metal Complexes

Electronic Absorption Spectroscopy

The electronic absorption spectra of metal complexes derived from 2,9-Di(pyridin-2-yl)-1,10-phenanthroline (DPP) are characterized by distinct electronic transitions that provide significant insight into their molecular structure and electronic properties. These transitions are broadly categorized as ligand-centered, metal-to-ligand charge transfer, and ligand-to-metal charge transfer bands.

The absorption spectra of DPP and its metal complexes are typically dominated by intense bands in the ultraviolet region. These absorptions are assigned to spin-allowed π-π* transitions localized on the extensive aromatic system of the DPP ligand. researchgate.netnih.gov For instance, in aqueous solutions, DPP exhibits intense π-π* transitions which are sensitive to the coordination of metal ions, a property that has been utilized to determine the formation constants of complexes with various metal ions, including lanthanides. researchgate.netnih.gov In a heteroleptic Ag(I) complex featuring a 2,9-bis(styryl)-1,10-phenanthroline derivative, the high-energy absorption band observed around 240 nm is attributed to these ligand-centered (LC) π → π* transitions. mdpi.com Similarly, the absorption spectra of europium(III) complexes with substituted 1,10-phenanthroline (B135089) ligands show bands below 300 nm arising from the phenanthroline moiety. semanticscholar.org

Charge-transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. wikipedia.orglibretexts.org These transitions are typically more intense than d-d transitions and are crucial in defining the photophysical and photochemical properties of the complexes. wikipedia.org

Metal-to-Ligand Charge Transfer (MLCT) transitions occur when an electron is excited from a metal-centered orbital to a ligand-centered orbital, resulting in the formal oxidation of the metal. wikipedia.orglibretexts.org In complexes of DPP, these bands often appear in the visible or near-UV region of the spectrum. For example, in an Ag(I) complex with a substituted DPP ligand, absorption bands observed in the 330–380 nm spectral range are suggested to have a combined character of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT). mdpi.com The emissive properties of many rhenium(I) complexes with related 1,10-phenanthroline ligands are consistent with a triplet metal-to-ligand charge transfer (³MLCT) emitting state. soton.ac.ukresearchgate.net

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital, leading to the reduction of the metal center. wikipedia.orglibretexts.org While MLCT states are extensively studied, LMCT excited states have been historically underexplored, partly due to their often short lifetimes and lack of photoluminescence. rsc.org LMCT transitions are known to occur in complexes with metals in high oxidation states and ligands with available lone pairs. libretexts.org For instance, copper(II) phenanthroline-based complexes are among those where LMCT excited states have been reported and utilized. rsc.org

Introducing functional groups onto the DPP framework can significantly alter the electronic structure and, consequently, the absorption spectra. For example, the introduction of a nitrophenyl group into the DPP backbone via an imidazole (B134444) bridge resulted in a notable effect on the photophysical properties, leading to the emergence of a new, significant absorption band around 441 nm upon protonation. researchgate.net In related iridium(III) complexes, the nature of substituents on ancillary phenanthroline-derived ligands plays a crucial role in determining the character of the excited states. rsc.org Similarly, for pyrenyl-substituted imidazo[4,5-f] semanticscholar.orguncw.eduphenanthroline Re(I) complexes, steric hindrance induced by substituents can control the dihedral angle between chromophores, thereby tuning the electronic coupling and photophysical properties. acs.org

The coordination geometry and the nature of the metal ion also exert a strong influence. The distortion from ideal octahedral or planar geometries, often caused by the steric demands of the ligand, can affect the energy levels of the molecular orbitals. In a Ru(II) complex with DPP, the ligand occupies the equatorial plane, but the N-Ru-N angles show considerable distortion from the ideal 90°. researchgate.net In iridium(III) complexes, methylation of the 1,10-phenanthroline ligand at the 2 and 9 positions leads to longer Ir-N bonds, indicating a significant steric effect compared to the unsubstituted phenanthroline ligand. nih.gov

Luminescence and Emission Properties

Complexes of this compound often exhibit luminescence, a property that is highly dependent on the coordinated metal ion, the solvent, and the solid-state packing.

The emission from DPP complexes can originate from different excited states, including ligand-centered or charge-transfer states. The coordination to a metal ion can dramatically alter the emission properties of the DPP ligand. For instance, upon binding to cadmium, the DPP ligand shows a significant enhancement in its fluorescence intensity, which allows for the detection of cadmium at concentrations as low as 1 x 10⁻¹⁰ M. uncw.edu

The quantum yield (Φ), which measures the efficiency of the emission process, varies widely depending on the specific complex. For a heteroleptic Ag(I) complex with 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline and triphenylphosphine, the photoluminescence quantum yield (Φ_PL) was found to be relatively low, at 8.6% in a dichloromethane (B109758) solution and 4.3% in the solid state. mdpi.com The emission maximum of this complex in the solid state showed a hypsochromic (blue) shift of 70 nm compared to the free ligand. mdpi.com Europium(III) complexes with a related 2-(phenylethynyl)-1,10-phenanthroline ligand exhibit characteristic red emission from metal-centered ⁵D₀ → ⁷F_J transitions, with emission quantum yields in acetonitrile (B52724) of around 9-10%. nih.gov

Table 1: Emission Maxima and Quantum Yields of Selected this compound and Related Metal Complexes

The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state and is a key parameter in characterizing the nature of the emissive state. Long lifetimes are often indicative of emission from a triplet state (phosphorescence), while shorter lifetimes suggest fluorescence from a singlet state.

For a series of rhenium(I) complexes with imidazo[4,5-f]-1,10-phenanthroline based ligands, phosphorescence was observed with lifetimes in the range of 149–267 ns in aerated solution, consistent with a ³MLCT emitting state. soton.ac.ukresearchgate.net By employing a bichromophore strategy, researchers have synthesized pyrenyl-substituted imidazo[4,5-f] semanticscholar.orguncw.eduphenanthroline Re(I) complexes with exceptionally long phosphorescence lifetimes at room temperature, reaching up to approximately 1800 microseconds (μs). acs.org These long lifetimes are attributed to the energetic proximity of metal-to-ligand charge transfer and pyrene-localized triplet excited states. acs.org

Table 2: Luminescence Lifetimes of Selected Metal Complexes with Phenanthroline-based Ligands

Nonradiative Processes and Distortion Effects on Emission

While DPP can be highly fluorescent when complexed with certain metals like cadmium, its complexes with other transition metals, such as ruthenium(II), are often non-emissive. nih.govresearchgate.net This lack of emission is attributed to dominant nonradiative decay processes that provide an efficient pathway for the excited state to return to the ground state without releasing a photon. researchgate.netnih.gov

A primary cause for these nonradiative processes is significant geometric distortion in the coordination sphere of the metal center. researchgate.netnih.gov For instance, in Ru(II) complexes where DPP occupies the equatorial plane, the interior N-Ru-N angles show considerable deviation from the ideal 90° of a perfect octahedral geometry, with angles reported to vary from 76.1° to 125.6°. researchgate.netnih.gov This strain within the complex facilitates competitive nonradiative pathways, effectively quenching any potential luminescence. researchgate.netnih.gov Even when DPP is incorporated into more complex systems, such as the [Ru(dpp)(pic)₂]²⁺ complex (where pic is 4-picoline), the resulting compound is not emissive. researchgate.net This characteristic highlights how the structural constraints imposed by the tetradentate ligand can fundamentally alter the photophysical properties of the resulting metal complex, favoring nonradiative deactivation channels over radiative emission.

Electrochemical Properties

Oxidation and Reduction Potentials

The electrochemical characteristics of metal complexes incorporating the this compound ligand are significantly influenced by the nature of the metal center and the other coordinated ligands. In Ru(II) complexes where DPP serves as an equatorial tetradentate ligand, the oxidation and reduction potentials have been systematically studied. The oxidation potentials (corresponding to the Ru²⁺/³⁺ couple) are highly sensitive to the electronic properties of ancillary ligands in the axial positions. researchgate.netnih.gov In contrast, the reduction potentials, which are typically associated with the ligand framework, show much less variation. researchgate.netnih.gov

For dinuclear complexes, such as those containing both Ru(II) and Pd(II) centers bridged by a modified DPP ligand, distinct redox events are observed for each metal. The Ru²⁺/³⁺ potential in these systems shows little dependence on the position of the Pd-coordinating moiety on the phenanthroline ring. chemrxiv.orgchemrxiv.org However, the Pd²⁺/⁰ reduction potential is more sensitive to these structural changes. chemrxiv.orgchemrxiv.org

The table below summarizes the electrochemical potentials for selected metal complexes of DPP and its derivatives.

| Complex | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Source(s) |

| [Ru(dpp)(py-X)₂]²⁺ (X = CF₃) | 1.36 | -0.97 | researchgate.net, nih.gov |

| [Ru(dpp)(py-X)₂]²⁺ (X = NMe₂) | 1.03 | -1.08 | researchgate.net, nih.gov |

| [(bpy)₂Ru(Phen-3NPy₂)PdCl₂]²⁺ | Not specified | -0.72 | chemrxiv.org, chemrxiv.org |

| [(bpy)₂Ru(Phen-4NPy₂)PdCl₂]²⁺ | Not specified | -0.57 | chemrxiv.org, chemrxiv.org |

Note: Potentials for Ru(dpp) complexes were reported vs SCE and have been converted for consistency if the original reference potential was specified, otherwise presented as reported. The Pd reduction potential corresponds to the Pd²⁺/⁰ couple.

Redox Behavior of Metal Centers (e.g., Ru²⁺/³⁺, Pd²⁺/⁰)

The redox behavior of metal centers in DPP complexes is a key feature of their electrochemical profile. For mononuclear ruthenium complexes, the Ru²⁺/³⁺ oxidation is a prominent and often reversible process. researchgate.netnih.gov The potential at which this oxidation occurs is a direct reflection of the electron density at the ruthenium center. As detailed in section 4.3.4, this potential can be systematically tuned by altering the electronic nature of the axial ligands. researchgate.net

In heterodinuclear Ru(II)-Pd(II) complexes built with functionalized DPP bridging ligands, the redox behavior of each metal center can be independently observed. chemrxiv.orgchemrxiv.org Studies on complexes with a bis(pyridine-2-yl)amino (dpa) chelating unit attached to the phenanthroline core show that the Ru²⁺/³⁺ potential is largely unaffected by the position of this dpa substituent. chemrxiv.orgchemrxiv.org This suggests that the electronic environment of the Ru(II) center, coordinated to the 1,10-phenanthroline part, is insulated from these peripheral structural changes.

Conversely, the redox behavior of the palladium center is more sensitive to the ligand architecture. The Pd²⁺/⁰ reduction potential in these dinuclear complexes was found to be significantly lower (more negative) when the dpa group was at the 3 or 4-position of the phenanthroline ring compared to other positions. chemrxiv.orgchemrxiv.org This indicates that the placement of the dpa moiety directly influences the electronic properties and stability of the Pd(II) center. chemrxiv.org

Ligand-Based Redox Processes

In addition to metal-centered redox events, the this compound ligand itself is redox-active. The reduction potentials observed in Ru(II)-DPP complexes, which show minimal variation despite significant changes to the axial ligands, are characteristic of ligand-based redox processes. researchgate.netnih.gov The first reduction is typically localized on the π-system of the electron-deficient DPP ligand. The relative insensitivity of this reduction potential to the nature of the axial ligands further supports its assignment as a ligand-centered event, as the axial ligands primarily influence the electron density of the metal center (affecting oxidation) rather than the energy of the ligand's lowest unoccupied molecular orbital (LUMO).

Influence of Substituents on Electrochemical Characteristics

Substituents have a profound impact on the electrochemical properties of DPP metal complexes, offering a powerful tool for tuning their redox behavior. This is most clearly demonstrated in mononuclear Ru(II) complexes of the type [Ru(dpp)(L)₂]²⁺, where L is a substituted pyridine (B92270) in the axial position. researchgate.netnih.gov

The oxidation potential (Ru²⁺/³⁺) is highly sensitive to the electronic character of these axial ligands. nih.gov When the axial pyridine ligand bears a strong electron-withdrawing group like trifluoromethyl (-CF₃), the ruthenium center becomes more electron-poor, making it harder to oxidize. This results in a high oxidation potential of 1.36 V. researchgate.net Conversely, attaching a strong electron-donating group like dimethylamino (-NMe₂) increases the electron density on the ruthenium, making it easier to oxidize, which lowers the oxidation potential to 1.03 V. researchgate.netnih.gov This wide range of accessible potentials, spanning over 300 mV, demonstrates the fine control that axial ligand substitution provides over the metal center's redox properties.

Interestingly, research indicates that variations in the axial ligands have a more pronounced effect on the electronic and redox properties than comparable changes to the equatorial DPP ligand itself. researchgate.net In dinuclear Ru-Pd systems, the position of a substituent on the phenanthroline backbone was also found to influence the redox potential of the distal palladium center, while leaving the ruthenium center's potential largely unchanged. chemrxiv.orgchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound metal complexes in solution. ¹H NMR spectroscopy, in particular, provides detailed information about the chemical environment of the protons within the complex.

Upon coordination of the dpphen ligand to a metal center, significant changes in the ¹H NMR spectrum are observed compared to the free ligand. The protons on the phenanthroline and pyridine rings typically experience downfield shifts due to the deshielding effect caused by the coordination of the nitrogen atoms' lone pair electrons to the metal ion. researchgate.net The magnitude of these coordination-induced shifts can provide insights into the strength of the metal-ligand bond. For instance, in many reported metal complexes of substituted phenanthrolines, the protons at the 2 and 9 positions of the phenanthroline ring show the most substantial downfield shifts, which is consistent with their proximity to the coordination sites. soton.ac.uk

The concentration dependence of chemical shifts in the ¹H NMR spectra of phenanthroline-containing complexes can indicate the presence of self-association or aggregation processes in solution. researchgate.net Furthermore, the sharpness of the NMR signals can reveal information about the dynamics of the system; sharp resonances suggest that any aggregation processes are in fast exchange on the NMR timescale. researchgate.net

In cases of paramagnetic complexes, such as those with certain transition metals, the interpretation of NMR spectra can be more complex due to signal broadening and large chemical shift ranges. However, even in these cases, NMR can provide valuable structural information when combined with other techniques and theoretical calculations. orientjchem.org For diamagnetic complexes, such as those of Ru(II), detailed structural assignments can often be made, correlating specific proton resonances to their positions within the coordinated ligand framework. acs.org

Mass Spectrometry for Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the composition of this compound metal complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of these charged, non-volatile coordination compounds. nih.gov

In a typical ESI-MS experiment, the metal complex is introduced into the mass spectrometer as a solution. The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of the intact complex ion. For a mononuclear complex with a +2 charge, for example, a peak corresponding to [M(dpphen)]²⁺ would be observed. The isotopic distribution pattern of this peak can be compared with the theoretical pattern to further confirm the elemental composition of the complex.

ESI-MS can also provide information about the stability of the complexes in solution. The observation of fragment ions can indicate the dissociation of ligands or counter-ions. In some instances, the interaction of the complex with solvent molecules can be observed as the formation of solvent adducts. nih.govmdpi.com For example, studies on mixed-ligand iron(II) complexes with 1,10-phenanthroline derivatives have shown the formation of solvent clusters in protic solvents like methanol (B129727) and water. nih.gov This information is crucial for understanding the behavior of these complexes in different environments.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain further structural insights. In an MS/MS experiment, a specific ion from the initial mass spectrum is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern can help to elucidate the connectivity of the ligands around the metal center.

X-ray Crystallography for Solid-State Structure Determination

Crystal structures of metal complexes containing phenanthroline-based ligands have revealed a variety of coordination geometries, which are influenced by the nature of the metal ion, the presence of other ligands, and the crystallization conditions. For instance, copper(II) complexes with the related ligand 2-(pyridin-2-yl)-1,10-phenanthroline (B6209307) have been shown to adopt a five-coordinate distorted square-pyramidal geometry. nih.gov The crystallization solvent can also influence the packing of the molecules in the crystal lattice, sometimes leading to the formation of different polymorphs with distinct packing arrangements. nih.gov

In iridium(III) complexes, which are of significant interest for their photophysical properties, the metal center typically adopts a distorted octahedral geometry. nih.govunimi.it The dpphen ligand in these complexes acts as a tetradentate N,N,N,N-chelating agent, occupying four of the coordination sites. The remaining two sites are typically occupied by other ligands, such as halides or cyclometalating ligands. The steric hindrance introduced by substituents on the phenanthroline ring can have a noticeable impact on the bond lengths and angles within the complex. For example, methylation at the 2- and 9-positions of a phenanthroline ligand has been shown to increase the Ir-N bond lengths compared to the unsubstituted analogue. nih.gov

The crystal packing of these complexes is often stabilized by intermolecular interactions such as π-π stacking between the aromatic rings of the ligands. nih.govnih.gov These interactions can influence the bulk properties of the material. The interlayer distances in these π-stacking arrangements are typically in the range of 3.4 to 3.7 Å. nih.gov

Table of Crystallographic Data for Selected Metal Complexes with Phenanthroline-based Ligands:

| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| [CuCl₂(C₁₇H₁₁N₃)] | Cu(II) | Distorted Square-Pyramidal | Two polymorphs with different packing motifs. nih.gov | nih.gov |

| [Ir(C₁₄H₁₂N₂)(C₁₁H₈N)₂]PF₆ | Ir(III) | Octahedral | Longer Ir-N(phenanthroline) bonds due to steric effects of methyl groups. nih.gov | nih.gov |

| [Ir(ppz)₂(phen)]⁺ | Ir(III) | Distorted Octahedral | Cationic complex with phenylpyrazole (ppz) and phenanthroline (phen) ligands. nih.gov | nih.gov |

| trans-Ru(phen)₂(py)₂₂ | Ru(II) | - | A six-coordinate complex with phenanthroline ligands in a trans configuration. acs.org | acs.org |

| [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | Pd(II) | - | Palladium core with two monodentate acetonitrile molecules. nih.gov | nih.gov |

Theoretical and Computational Investigations on 2,9 Di Pyridin 2 Yl 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of dpp and its coordination compounds. These calculations have proven invaluable in predicting geometries, understanding electronic characteristics, and elucidating reaction mechanisms at the atomic level.

Prediction of Molecular and Electronic Structures

DFT calculations have been successfully employed to predict the geometries of dpp-metal complexes. For instance, when dpp acts as a tetradentate ligand coordinating to a ruthenium(II) center, it occupies the equatorial plane, forcing significant distortion from ideal octahedral geometry. researchgate.netnih.gov The calculated interior N-Ru-N angles can range from approximately 76.1° to 125.6°, a considerable deviation from the ideal 90°. nih.gov The reliability of this computational approach is supported by the strong agreement between the computed structure of a Ru(dpp) complex and its experimentally determined crystal structure. researchgate.net

These studies extend to complexes with other metals, such as lanthanides. DFT has been used to generate accurate structures for [Ln(DPP)(H₂O)₅]³⁺ complexes (where Ln is a lanthanide ion), and these predicted structures show excellent correlation with those generated by Molecular Mechanics (MM), providing confidence in their accuracy. researchgate.netnih.gov Similarly, DFT has been used to investigate Cu(I) and Cu(II) complexes, revealing how the dpp ligand coordinates in a square planar fashion or adapts to distorted geometries depending on the other ligands present. researchgate.netrsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps, LUMO+1, LUMO+2)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic behavior and reactivity of dpp systems. pearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical stability and reactivity of a molecule. nih.gov

In dpp-based complexes, the HOMO and LUMO are often delocalized over both the metal center and the ligand framework. researchgate.net Theoretical studies on copper(I) complexes with di(aryl)-1,10-phenanthroline ligands, which are structurally related to dpp, have highlighted the critical role of higher-energy unoccupied orbitals. rsc.org It was determined that photocatalytic activity was dependent on excitation to the LUMO+1 or LUMO+2 orbitals, while excitation to the LUMO resulted in no catalysis. rsc.org This underscores the importance of analyzing orbitals beyond the primary HOMO and LUMO to fully comprehend the photochemistry of these systems. wuxibiology.com The energy levels of these frontier orbitals, and consequently the HOMO-LUMO gap, can be tuned by modifying the ligands, which in turn affects the photodynamic stability of the complex. nih.gov

Below is a table summarizing key electronic properties derived from DFT calculations for representative phenanthroline complexes.

| Complex Feature | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE H-L) (eV) |

| Cu(I) Complex 1 | --- | --- | 4.01 |

| Cu(I) Complex 2 | --- | --- | 3.96 |

| Cu(I) Complex 3 | --- | --- | 4.08 |

| Data derived from studies on related 2,9-disubstituted-1,10-phenanthroline copper(I) complexes. nih.gov |

Elucidation of Electronic Transitions and Spectroscopic Signatures

Time-Dependent DFT (TD-DFT) is a key computational method for calculating the electronic absorption spectra of molecules, allowing for the assignment of observed spectroscopic signatures to specific electronic transitions. For Ru(II) complexes where dpp occupies the equatorial plane, the lowest energy electronic transition is sensitive to the electronic properties of the axial ligands. nih.gov For example, the calculated absorption maximum (λmax) varies significantly, from 516 nm to 580 nm, depending on whether the axial pyridine (B92270) ligands bear electron-withdrawing (CF₃) or electron-donating (NMe₂) substituents. nih.gov

Computational studies on modified Ru(II)-dpp systems also show how structural changes impact photophysical properties. The introduction of a nitrophenyl group to the dpp backbone, for instance, results in a new, significant absorption band around 441 nm upon protonation, a feature that can be rationalized through computational analysis. researchgate.net The good agreement between computed spectra and experimental UV-vis data validates the use of TD-DFT for understanding and predicting the spectroscopic behavior of these complex systems. researchgate.net

Mechanistic Insights into Catalytic Cycles

DFT calculations provide a window into the step-by-step mechanisms of catalytic reactions involving dpp complexes. In the field of water oxidation catalysis, mechanistic studies on Ru(dpp) complexes have suggested that the catalytic cycle proceeds through the formation of a seven-coordinate intermediate. researchgate.net Understanding the electronic and steric factors that influence the stability of such intermediates is crucial for designing more efficient catalysts. researchgate.net

In photoredox catalysis, DFT has been used to propose mechanisms for reactions such as the atom-transfer radical-addition (ATRA) catalyzed by copper(I) complexes of dpp derivatives. rsc.org These studies have revealed that the catalytic pathway is intimately linked to the nature of the excited state. The reaction was found to proceed efficiently upon excitation to the LUMO+1 or LUMO+2 orbitals, whereas excitation into the LUMO was unproductive. rsc.org This insight, derived directly from computational analysis, is vital for optimizing reaction conditions and catalyst design by targeting specific electronic transitions. rsc.org

Protonation States and pKa Determination

The basicity of the nitrogen atoms in the dpp ligand allows for protonation, which can significantly alter the electronic and photophysical properties of the molecule and its complexes. DFT calculations can be used to study these protonation events. For example, a Ru(II) complex featuring a modified dpp ligand with a pH-sensitive imidazole (B134444) bridge was studied using DFT. researchgate.net The calculations helped to understand the structure of the monoprotonated species, which forms under neutral conditions and leads to a distinct change in the complex's UV-vis spectrum. researchgate.net

Furthermore, theoretical calculations can complement experimental methods for determining acidity constants (pKa). The changes in the intense π-π* transitions in the absorption spectra of dpp as a function of pH are used experimentally to determine formation constants with metal ions, a process that can be modeled and understood with computational support. researchgate.netnih.gov

Molecular Mechanics (MM) Calculations

While DFT is powerful, it can be computationally expensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based alternative for predicting the structure and stability of large molecules like dpp-metal complexes.

MM calculations have been effectively used to analyze the selective binding of dpp to a series of lanthanide(III) ions. researchgate.netnih.gov By calculating the strain energy for various [Ln(DPP)(H₂O)₅]³⁺ complexes, researchers found a minimum in strain energy near Promethium(III) (Pm) and Samarium(III) (Sm), correctly predicting the peak in complex stability observed experimentally. researchgate.netnih.gov This demonstrates that MM can successfully model how the size of the metal ion influences the stability of the resulting complex. researchgate.net

Crucially, the structures of lanthanide complexes generated by MM were found to be in very good agreement with those predicted by the more rigorous DFT method. researchgate.netnih.gov This cross-validation gives confidence in the accuracy of the MM force field and its utility for rapidly screening and predicting the structures of dpp complexes with various metal ions. researchgate.netnih.gov The analysis also revealed significant steric clash between coordinated water molecules for smaller lanthanide ions, explaining trends in thermodynamic stability and coordination numbers across the series. nih.gov

Strain Energy Analysis in Metal Complexes

The formation of metal complexes with multidentate ligands such as DPP invariably involves some degree of structural distortion from the ideal geometries of both the metal coordination sphere and the ligand itself. This deviation from the lowest energy conformation induces strain, which can be quantified computationally through methods like molecular mechanics (MM).

Research into the lanthanide complexes of DPP, specifically of the form [Ln(DPP)(H₂O)₅]³⁺, has utilized molecular mechanics to calculate the total strain energy (ΣU) across the lanthanide series. researchgate.netnih.gov These calculations are critical for understanding the thermodynamic stability and selectivity of the ligand for different metal ions. The strain energy in this context is the sum of various components, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.

A significant finding from these studies is that the strain energy does not vary monotonically with the ionic radius of the lanthanide ion. Instead, MM calculations have indicated that in a plot of total strain energy versus the ideal metal-nitrogen bond length, a minimum in strain energy is observed for Promethium(III) (Pm(III)). researchgate.netnih.gov This suggests that the DPP ligand's cavity size is optimally suited for a metal ion of this particular dimension, minimizing the structural distortions upon complexation. For lanthanide ions larger or smaller than Pm(III), the strain energy increases, indicating a poorer fit within the ligand's binding pocket. This pre-disposition of the ligand to favor a specific metal ion size is a key aspect of its "preorganization". uncw.edu

The analysis of strain energy provides a quantitative basis for explaining the observed selectivity patterns in the complexation of f-block elements. For instance, the stability constants (log K₁) for the formation of [Ln(DPP)]³⁺ complexes in aqueous solution show a peak at Samarium(III) (Sm(III)), an ion adjacent to Pm(III) in the lanthanide series. researchgate.netnih.gov This correlation between experimental stability and calculated strain energy underscores the power of computational methods in predicting and rationalizing the coordination chemistry of these systems.

Table 1: Calculated Strain Energy Trends in [Ln(DPP)(H₂O)₅]³⁺ Complexes

| Feature | Observation | Reference |

| Computational Method | Molecular Mechanics (MM) | researchgate.netnih.gov |

| Analyzed Series | Lanthanide(III) ions | researchgate.netnih.gov |

| Key Finding | Minimum strain energy (ΣU) at Pm(III) | researchgate.netnih.gov |

| Correlation | Strain energy correlates with experimental stability constants | researchgate.netnih.gov |

Conformational Analysis of Ligand and Complexes

The conformational flexibility of 2,9-di(pyridin-2-yl)-1,10-phenanthroline is a determining factor in its coordination behavior. Unlike more flexible polypyridyl ligands, the central 1,10-phenanthroline (B135089) unit of DPP is rigid, which significantly preorganizes the molecule for metal ion binding. uncw.edu Computational methods, particularly Density Functional Theory (DFT) and Molecular Mechanics (MM), have been instrumental in elucidating the conformational landscape of both the free ligand and its metal complexes. researchgate.netnih.gov

Studies have shown that the free DPP ligand exists in a conformation where the pyridyl rings are not coplanar with the phenanthroline core. Upon coordination to a metal ion, the ligand wraps around the metal center, adopting a conformation that is often strained. The degree of this strain and the final conformation depend on the size and coordination geometry preference of the metal ion.

For instance, in complexes with larger ions like lanthanides, the DPP ligand can act as a tetradentate donor, with all four nitrogen atoms coordinating to the metal. researchgate.netnih.gov In contrast, with smaller or sterically demanding metal centers, one or both of the pyridyl arms may not coordinate.

A detailed analysis of the crystal structure of a related compound, 2,9-bis(4-pyridylmethoxy)-1,10-phenanthroline, reveals significant twisting of the pyridyl moieties relative to the central phenanthroline system. The dihedral angles between the mean plane of the phenanthroline ring system and the two pyridine rings are 82.52(5)° and 71.58(4)°, with the dihedral angle between the two pyridine rings themselves being 53.54(6)°. nih.gov While not the exact compound of focus, this provides insight into the likely non-planar conformation of the pyridyl groups in similar structures.

DFT calculations on [Ln(DPP)(H₂O)₅]³⁺ complexes have shown excellent agreement with available crystal structure data for related complexes, lending confidence to the predicted geometries. researchgate.netnih.gov These studies reveal that as one moves across the lanthanide series from larger to smaller ions, the non-bonded distances between the coordinated water molecules decrease, leading to increased steric crowding. researchgate.netnih.gov This has a direct impact on the thermodynamic stability of the complexes.

Table 2: Selected Conformational Parameters of Phenanthroline-based Ligands and Complexes

| Compound/Complex | Parameter | Value | Reference |

| 2,9-Bis(4-pyridylmethoxy)-1,10-phenanthroline | Dihedral Angle (Phenanthroline-Pyridine 1) | 82.52(5)° | nih.gov |

| Dihedral Angle (Phenanthroline-Pyridine 2) | 71.58(4)° | nih.gov | |

| Dihedral Angle (Pyridine 1-Pyridine 2) | 53.54(6)° | nih.gov | |

| [Ir(2,9-dimethyl-1,10-phenanthroline)(ppy)₂]⁺ | Ir-N(phenanthroline) bond length | ~2.21 Å | nih.gov |

| [Ni(phen)₂(H₂O)Cl]Cl | Ni-N bond length (calculated) | 2.00 - 2.19 Å | mdpi.com |

| Ni-N bond length (experimental) | 2.09 - 2.12 Å | mdpi.com |

Hybrid Computational Approaches for Complex Systems

The study of large and complex chemical systems, such as a this compound complex in a solvent or interacting with a biological macromolecule, presents a significant computational challenge. Treating the entire system with high-level quantum mechanical (QM) methods is often prohibitively expensive. Conversely, purely classical molecular mechanics (MM) methods cannot accurately describe the electronic rearrangements that occur during chemical reactions or in electronically excited states.

To address this, hybrid computational approaches, most notably Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have become indispensable tools. The fundamental principle of QM/MM is to partition the system into two or more regions, each treated with a different level of theory.

The chemically active region, for example, the metal center and the DPP ligand, is treated using a computationally intensive but accurate QM method like Density Functional Theory (DFT). This allows for a precise description of bond making and breaking, charge transfer, and electronic excited states. The remainder of the system, such as the surrounding solvent molecules or the protein environment, is treated using a much faster MM force field.

The total energy of the system in a QM/MM framework is typically calculated as the sum of the energies of the QM region, the MM region, and the interaction energy between the two regions. A crucial aspect of QM/MM is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. Various schemes, such as the link-atom method, have been developed to handle this interface.

QM/MM simulations enable the study of complex processes that would otherwise be intractable. For example, they can be used to model the behavior of a DPP-metal complex in a realistic solvent environment, providing insights into solvation effects on its structure and properties. Furthermore, these methods are powerful for investigating the mechanisms of action of metal-based drugs or the function of metalloenzymes, where the electronic changes at the metal center are critical.

Catalytic Applications of 2,9 Di Pyridin 2 Yl 1,10 Phenanthroline Metal Complexes

Water Oxidation Catalysis

Ruthenium complexes incorporating the dpp ligand have emerged as significant catalysts for the oxidation of water to produce oxygen, a critical half-reaction in artificial photosynthesis. These molecular catalysts can be tailored by modifying the ligand framework, although such changes can influence the catalyst's redox properties. nih.govacs.org

Ruthenium-dpp Catalysts for Electrocatalytic Water Oxidation

The complex [Ru(dpp)(pic)₂]²⁺ (where 'pic' is 4-picoline) is a well-established single-site water oxidation catalyst (WOC). researchgate.netnih.govacs.org In electrocatalysis, the application of a sufficiently positive potential drives the oxidation of the ruthenium center to higher oxidation states, which are responsible for the water oxidation process. rsc.org The electrochemical properties of these complexes are sensitive to the axial ligands. For instance, in a series of [Ru(dpp)(py-X)₂]²⁺ complexes, where py-X is a 4-substituted pyridine (B92270), the Ru(II)/Ru(III) oxidation potentials span a range from 1.03 V to 1.36 V, demonstrating the electronic influence of the axial ligand substituent. nih.gov This tunability allows for the optimization of the catalyst's overpotential for water oxidation. The distorted octahedral geometry, with N-Ru-N bond angles deviating significantly from the ideal 90°, is thought to facilitate the access of water molecules to the metal center, a crucial step in the catalytic cycle. nih.govnih.gov

Photocatalytic Water Oxidation Systems

Ruthenium-dpp complexes are integral components of artificial photocatalytic systems for water oxidation. A common system employs Ru(dpp)(pic)₂₂ as the water oxidation catalyst, a photosensitizer like Ru(dceb)₂(bpy)₂ (where 'dceb' is diethyl[2,2'-bipyridine]-4,4'-dicarboxylate and 'bpy' is 2,2'-bipyridine), and a sacrificial electron acceptor such as sodium persulfate (Na₂S₂O₈). researchgate.net In this setup, the photosensitizer absorbs light and initiates an electron transfer cascade that ultimately oxidizes the Ru(dpp) catalyst, enabling it to oxidize water.

The performance of these systems is highly dependent on the photosensitizer used. A study comparing different photosensitizers with the [Ru(dpp)(pic)₂]²⁺ catalyst revealed significant differences in turnover numbers (TON), highlighting that the photosensitizer's redox potential is not the only factor determining efficiency. d-nb.info Light absorption properties, photostability, and quenching efficiency with the sacrificial agent are also critical. d-nb.info

Table 1: Performance of Different Photosensitizers with [Ru(dpp)(pic)₂]²⁺ Catalyst in Photocatalytic Water Oxidation d-nb.info The table below is interactive. You can sort and filter the data.

| Photosensitizer | Turnover Number (TON) after 1 hr | Key Observation |

|---|---|---|

| Compound 2 (phosphonic acid functionalized) | 140 | Significantly enhanced performance. |

| P1 (phosphonic acid functionalized) | 7 (negligible) | Shows higher stability but lower activity under these conditions. |

| Compound 1 (phosphonate ester functionalized) | No activity | Poor photostability. |

| Ru(bpy)₃₂ | No activity | Poor photostability. |

Mechanistic Pathways in Water Oxidation Catalysis

The mechanism of water oxidation by Ru-dpp catalysts is believed to proceed through a single-site pathway involving high-valent ruthenium-oxo species. rsc.orgrsc.org The catalytic cycle typically involves sequential proton-coupled electron transfer (PCET) steps. rsc.org For the [Ru(dpp)(pic)₂]²⁺ catalyst, a proposed initial step at pH 6 involves a 2 e⁻/2 H⁺ process that converts the [RuII]²⁺ species to a seven-coordinated [RuIV(O)]²⁺ intermediate upon interaction with a water molecule. nih.govacs.org

Photoredox Catalysis

Copper(I) complexes featuring phenanthroline-based ligands, including dpp derivatives, have become powerful and cost-effective alternatives to precious metal catalysts like ruthenium and iridium in photoredox catalysis. rsc.org Their dynamic nature allows for facile ligand exchange, opening up unique opportunities in synthetic transformations. rsc.org

Atom-Transfer Radical-Addition (ATRA) Reactions using Copper(I)-dpp Complexes